molecular formula C13H16ClNOS B13798225 3-(1-Pyrrolidinylmethyl)benzo(c)thiophen-1(3H)-one hydrochloride CAS No. 97873-31-9

3-(1-Pyrrolidinylmethyl)benzo(c)thiophen-1(3H)-one hydrochloride

Cat. No.: B13798225
CAS No.: 97873-31-9
M. Wt: 269.79 g/mol
InChI Key: DSJABSPWDPDHBG-UHFFFAOYSA-N
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Description

9-(Pyrrolidin-1-ylmethyl)-8-thiabicyclo[430]nona-1,3,5-trien-7-one hydrochloride is a complex organic compound featuring a bicyclic structure with a sulfur atom and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Pyrrolidin-1-ylmethyl)-8-thiabicyclo[4.3.0]nona-1,3,5-trien-7-one hydrochloride typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the bicyclic core, introduction of the sulfur atom, and attachment of the pyrrolidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

9-(Pyrrolidin-1-ylmethyl)-8-thiabicyclo[4.3.0]nona-1,3,5-trien-7-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

9-(Pyrrolidin-1-ylmethyl)-8-thiabicyclo[43

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anticancer or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 9-(Pyrrolidin-1-ylmethyl)-8-thiabicyclo[4.3.0]nona-1,3,5-trien-7-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 9-oxa-3,7-dithiabicyclo[3.3.1]nonane
  • 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane

Uniqueness

9-(Pyrrolidin-1-ylmethyl)-8-thiabicyclo[4.3.0]nona-1,3,5-trien-7-one hydrochloride is unique due to its specific combination of a bicyclic structure with a sulfur atom and a pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

97873-31-9

Molecular Formula

C13H16ClNOS

Molecular Weight

269.79 g/mol

IUPAC Name

3-(pyrrolidin-1-ylmethyl)-3H-2-benzothiophen-1-one;hydrochloride

InChI

InChI=1S/C13H15NOS.ClH/c15-13-11-6-2-1-5-10(11)12(16-13)9-14-7-3-4-8-14;/h1-2,5-6,12H,3-4,7-9H2;1H

InChI Key

DSJABSPWDPDHBG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2C3=CC=CC=C3C(=O)S2.Cl

Origin of Product

United States

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